molecular formula C12H13NO3 B11886038 1-(ethoxymethyl)-1H-indole-2-carboxylic acid CAS No. 923603-78-5

1-(ethoxymethyl)-1H-indole-2-carboxylic acid

Cat. No.: B11886038
CAS No.: 923603-78-5
M. Wt: 219.24 g/mol
InChI Key: AGDWODSNABMKAN-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound features an ethoxymethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the ring. Its unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxymethyl)-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with indole, a common starting material in organic synthesis.

    Ethoxymethylation: The nitrogen atom of the indole ring is ethoxymethylated using ethoxymethyl chloride in the presence of a base such as sodium hydride.

    Carboxylation: The carboxylic acid group is introduced at the second position of the indole ring through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

1-(Ethoxymethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe to study biological pathways.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-2-carboxylic acid
  • 1-Benzyl-1H-indole-2-carboxylic acid
  • 1-(Methoxymethyl)-1H-indole-2-carboxylic acid

Comparison: 1-(Ethoxymethyl)-1H-indole-2-carboxylic acid is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The ethoxymethyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

923603-78-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(ethoxymethyl)indole-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-2-16-8-13-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

AGDWODSNABMKAN-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C2=CC=CC=C2C=C1C(=O)O

Origin of Product

United States

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